Methyl 4-amino-3-chloro-5-methylbenzoate
Overview
Description
“Methyl 4-amino-3-chloro-5-methylbenzoate” is a chemical compound with the CAS number 202146-16-5 . It is used in various chemical reactions and has a molecular weight of 199.64 .
Synthesis Analysis
The synthesis of “Methyl 4-amino-3-chloro-5-methylbenzoate” involves a reaction with N-chloro-succinimide in dichloromethane at 20 degrees Celsius . The yield of this reaction is reported to be 82% .Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-3-chloro-5-methylbenzoate” is represented by the formula C9H10ClNO2 . The InChI Code for this compound is 1S/C9H10ClNO2/c1-5-3-6 (9 (12)13-2)4-7 (10)8 (5)11/h3-4H,11H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 4-amino-3-chloro-5-methylbenzoate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis Applications
Synthesis of Chloranthraniliprole : Methyl 4-amino-3-chloro-5-methylbenzoate derivatives are used in the synthesis of Chloranthraniliprole, an effective insecticide. The process involves several steps, including hydrogenation, chlorination, and amination, to produce Chloranthraniliprole with high purity and yield (Zheng Jian-hong, 2012).
Antibiotic Biosynthesis : The compound plays a role in synthesizing chlorinated analogues of 3-amino-5-hydroxybenzoic acid, crucial for studying the biosynthesis of several important classes of antibiotics (A. Becker, 1984).
Preparation of Organic Salts : It's used in forming hydrogen-bonded supramolecular associations in organic acid-base salts. This application is important for understanding molecular interactions and crystal structures (N. C. Khalib et al., 2014).
Pharmaceutical and Biological Research
Pharmacologically Active Compounds : Derivatives of Methyl 4-amino-3-chloro-5-methylbenzoate have been explored for their diuretic and antidiuretic effects, demonstrating potential in medical applications (T. V. Kravchenko, 2018).
Synthesis of Antimicrobial Agents : The compound is utilized in the synthesis of formazans, known for their antimicrobial properties. This is significant for developing new antimicrobial drugs (P. Sah et al., 2014).
Chemical and Material Science
Optical Properties in Polymers : It’s involved in the synthesis of poly(p-benzamide)s bearing oligothiophene, contributing to research on materials with specific optical properties (Koji Takagi et al., 2013).
Organic Chemistry Education : The synthesis of its derivatives serves as an educational tool in organic chemistry courses, demonstrating fundamental reactions like Fischer esterification (Caleb M Kam et al., 2020).
Safety And Hazards
“Methyl 4-amino-3-chloro-5-methylbenzoate” is classified under the GHS07 hazard class . The associated hazard statements are H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 4-amino-3-chloro-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBXHTMFAXKDML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371610 | |
Record name | methyl 4-amino-3-chloro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-chloro-5-methylbenzoate | |
CAS RN |
202146-16-5 | |
Record name | methyl 4-amino-3-chloro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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